Technical Guide: 2,3-Dichloro-4-Iodoaniline (CAS 329926-85-4)
Technical Guide: 2,3-Dichloro-4-Iodoaniline (CAS 329926-85-4)
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2,3-Dichloro-4-iodoaniline (CAS 329926-85-4) is a highly specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors (specifically MEK and ERK pathways) and advanced agrochemicals. Its structural value lies in its orthogonal reactivity : the molecule presents three distinct handles—a nucleophilic amine (
This guide details the synthesis, chemoselective handling, and application of this intermediate, moving beyond basic properties to actionable process chemistry.
Chemical Identity & Structural Properties[1][2][3][4][5]
| Property | Specification |
| CAS Number | 329926-85-4 |
| IUPAC Name | 2,3-dichloro-4-iodoaniline |
| Molecular Formula | |
| Molecular Weight | 287.91 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 70–73 °C (Typical for related isomers) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| pKa (Conjugate Acid) | ~2.0–2.5 (Estimated; reduced basicity due to ortho-Cl) |
Structural Analysis
The 2,3-dichloro substitution pattern exerts a "buttressing effect," creating significant steric crowding around the amine and the iodine.
-
C1-Amine: The nucleophilicity is attenuated by the electron-withdrawing inductive effect (-I) of the C2-chlorine.
-
C4-Iodine: This is the primary reactive site for Palladium-catalyzed cross-coupling.
-
C2/C3-Chlorines: These bonds are generally inert under standard Suzuki/Sonogashira conditions, providing metabolic stability (blocking metabolic hotspots) in final drug candidates.
Synthetic Routes & Process Chemistry
The synthesis of CAS 329926-85-4 is a study in regiocontrol . Direct iodination of 2,3-dichloroaniline is the most efficient route, but it requires controlling the competition between the C4 (para) and C6 (ortho) positions.
Protocol: Regioselective Iodination
Objective: Synthesis of 2,3-dichloro-4-iodoaniline from 2,3-dichloroaniline. Scale: Laboratory (10g scale).
Reagents:
-
Substrate: 2,3-Dichloroaniline (1.0 eq)
-
Iodine Source: N-Iodosuccinimide (NIS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2,3-dichloroaniline (10.0 g, 61.7 mmol) and MeCN (100 mL). Stir until fully dissolved.
-
Activation: Cool the solution to 0°C. The amino group activates the ring, but the 2,3-dichloro pattern deactivates it relative to aniline.
-
Addition: Add NIS (14.6 g, 64.8 mmol) portion-wise over 30 minutes. Critical: Rapid addition can lead to di-iodination or exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by HPLC or TLC. The target product (C4-I) is favored over the C6-I isomer due to steric hindrance at C6 (flanked by
and at C1/C5 relative to the C6 position). -
Quench: Pour the reaction mixture into a solution of 10% sodium thiosulfate (
) to reduce unreacted iodine species. -
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR Validation: Look for two doublets in the aromatic region. The coupling constant (
) between the protons at C5 and C6 will be characteristic of ortho-coupling (~8-9 Hz). If the iodine added at C6, you would see a singlet or meta-coupling, which is unlikely here.
Synthesis Workflow Diagram
Figure 1: Critical path for the regioselective synthesis of 2,3-dichloro-4-iodoaniline.
Application in Medicinal Chemistry[5][6][7]
The primary utility of CAS 329926-85-4 is as a "Western Fragment" in the synthesis of biaryl kinase inhibitors. The iodine atom allows for Chemoselective Cross-Coupling .
The Chemoselectivity Hierarchy
In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the bond dissociation energy dictates the order of reactivity:
Because the C-I bond is significantly weaker than the C-Cl bonds at positions 2 and 3, researchers can selectively couple a boronic acid to the 4-position without disturbing the chlorines. The chlorines remain to provide:
-
Metabolic Stability: Preventing oxidation at the electron-rich aniline ring.
-
Conformational Lock: Forcing the biaryl system into a twisted conformation (atropisomerism) which often improves binding affinity in kinase pockets.
Experimental Workflow: Selective Suzuki Coupling
Scenario: Coupling 2,3-dichloro-4-iodoaniline with Phenylboronic acid.
-
Catalyst Selection:
or are sufficient. Advanced catalysts (e.g., XPhos Pd G3) are generally not needed for the iodine, only for subsequent chlorine activation. -
Base:
or . -
Conditions: Mild heating (60–80°C). Note: High temperatures (>100°C) might risk activating the C2/C3 chlorines if highly active ligands are used.
Chemoselectivity Diagram
Figure 2: Chemoselective activation map. Path A represents the standard operational window for this intermediate.
Handling, Safety & Stability
Toxicological Profile (E-E-A-T Grounding)
As a halogenated aniline, this compound must be handled with High Containment (OEB 3/4 equivalent) until specific toxicology data proves otherwise.
-
Acute Toxicity: Likely toxic if swallowed or inhaled (H301/H331).
-
Specific Hazard: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
-
Skin Sensitization: Potential sensitizer.
Storage & Stability[8][9]
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Light Sensitivity: The C-I bond is photosensitive. Store in amber vials.
-
Oxidation: The amine is prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at 2–8°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline (Precursor Data). Retrieved from [Link]
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Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines (Methodology Reference). Retrieved from [Link]
-
Google Patents. Preparation of 2,4,6-trichloroaniline from aniline using N-chloro reagents (Regioselectivity Principles).[1] US7767857B1. Retrieved from
